

## In-Depth Technical Guide to the Molecular Structure of Isolupalbigenin

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Compound of Interest		
Compound Name:	Isolupalbigenin	
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#### **Abstract**

**Isolupalbigenin** is a naturally occurring isoflavone, a class of flavonoids recognized for their potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of **Isolupalbigenin**, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and biological evaluation, and explores its known mechanisms of action, particularly in the context of cancer research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents derived from natural products.

## **Molecular Structure and Chemical Identity**

**Isolupalbigenin** is a prenylated isoflavone, characterized by the presence of two 3-methylbut-2-en-1-yl (prenyl) groups attached to its core isoflavone structure.

Chemical Structure:



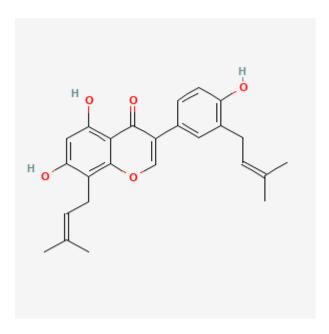


Figure 1. 2D Chemical Structure of Isolupalbigenin.

Table 1: Chemical and Physical Properties of Isolupalbigenin



Property	Value	Reference(s)	
Molecular Formula	C25H26O5	[1][2][3]	
IUPAC Name	5,7-dihydroxy-3-[4-hydroxy-3- (3-methylbut-2-en-1- yl)phenyl]-8-(3-methylbut-2-en- 1-yl)-4H-chromen-4-one	[1][4]	
CAS Number	162616-70-8	[2][3][5]	
Molecular Weight	406.47 g/mol	[1][2][3]	
Appearance	Yellow powder	[3]	
Classification	Isoflavone, Flavonoid	[1][6][7]	
Natural Sources	Cudrania tricuspidata, Erythrina subumbrans, Erythrina poeppigiana, Ardisia paniculata, and Erythrina vogelii	[4][6][7][8]	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6][7]	
Predicted Boiling Point	621.5±55.0 °C	[2]	
Predicted Density	1.246±0.06 g/cm <sup>3</sup>	[2]	
Predicted pKa	6.53±0.20	[2]	

## **Spectroscopic Data for Structural Elucidation**

The structural confirmation of **Isolupalbigenin** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: NMR Spectroscopic Data for Isolupalbigenin



## Foundational & Exploratory

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Note: Specific experimental NMR data for **Isolupalbigenin** is not readily available in the public domain. The following represents a generalized table of expected chemical shifts for the core isoflavone structure and prenyl groups, which would require experimental verification.



Position	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
Isoflavone Core		
2	~8.0-8.2 (s)	~152-155
5	-	~162-165
6	~6.2-6.4 (d)	~98-100
7	-	~164-167
8	-	~105-107
9	-	~157-160
10	-	~115-117
4	-	~175-178 (C=O)
Phenyl Group (Ring B)		
1'	-	~122-125
2'	~7.3-7.5 (d)	~130-132
3'	-	~130-132
4'	-	~158-160
5'	~6.8-7.0 (d)	~115-117
6'	~7.2-7.4 (dd)	~118-120
Prenyl Group at C8		
1"	~3.2-3.4 (d)	~21-23
2"	~5.1-5.3 (t)	~122-124
3"	-	~132-134
4"	~1.6-1.8 (s)	~17-19
5"	~1.6-1.8 (s)	~25-27
Prenyl Group at C3'		



1'''	~3.3-3.5 (d)	~28-30
2'''	~5.2-5.4 (t)	~123-125
3'''	-	~131-133
4'''	~1.7-1.9 (s)	~18-20
5'''	~1.7-1.9 (s)	~25-27

#### Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of **Isolupalbigenin**. The fragmentation pattern observed in tandem MS (MS/MS) provides further structural information, often showing characteristic losses of the prenyl groups.

Expected [M+H]+: m/z 407.1802

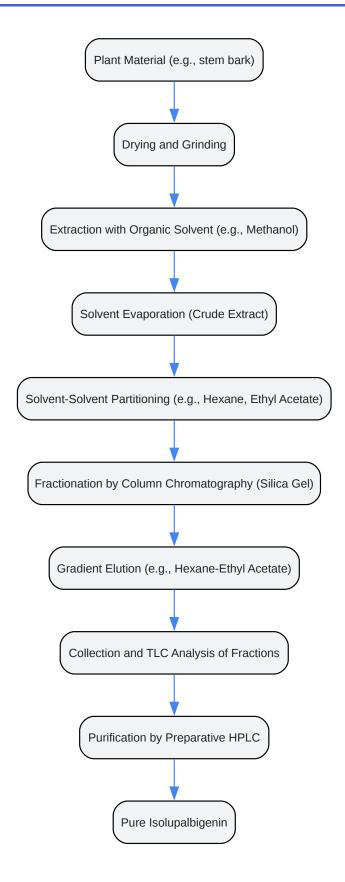
• Expected [M-H]<sup>-</sup>: m/z 405.1656

# Experimental Protocols Isolation of Isolupalbigenin from Plant Material (General Protocol)

**Isolupalbigenin** can be isolated from various plant sources, such as the stem bark of Erythrina subumbrans, using column chromatography.[8]

Workflow for Isolation and Purification:





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Caption: General workflow for the isolation of **Isolupalbigenin**.



#### Methodology:

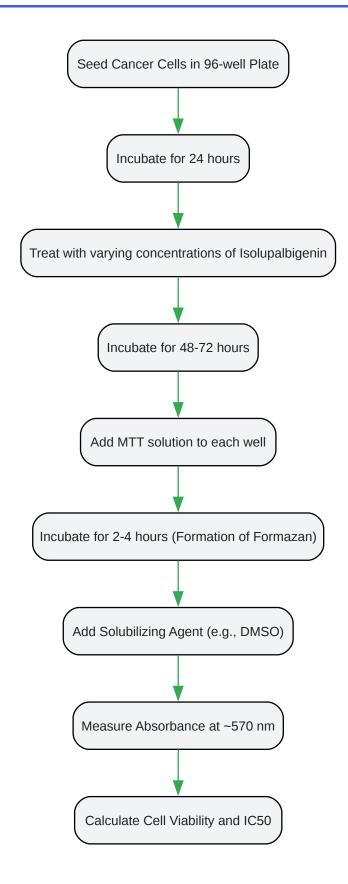
- Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder.
- Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.
- Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. For example, partitioning between hexane and ethyl acetate.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
- Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Isolupalbigenin.
- Final Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Isolupalbigenin**.

## **Cytotoxicity Evaluation using MTT Assay**

The cytotoxic activity of **Isolupalbigenin** against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:





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Caption: Workflow for determining cytotoxicity using the MTT assay.



#### Methodology:

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Isolupalbigenin** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.
- MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
- Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

## **Biological Activity and Mechanism of Action**

**Isolupalbigenin** has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest.

Table 3: Reported Biological Activities of Isolupalbigenin



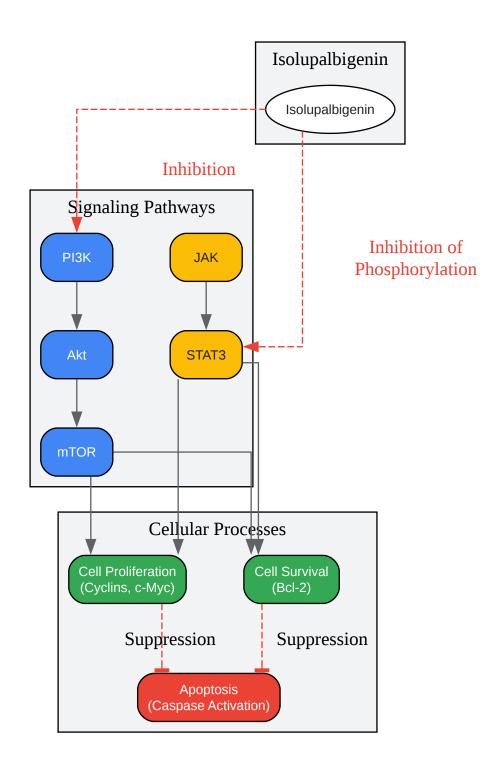
Activity	Cell Line/Model	Key Findings	Reference(s)
Anti- proliferative/Cytotoxic	HL-60 (Human promyelocytic leukemia)	IC50 of 5.1 μM.	[2][9]
Cytotoxic	MCF-7 (Human breast adenocarcinoma)	IC50 of 31.62 μg/mL.	[8]
Antibacterial	Methicillin-resistant Staphylococcus aureus (MRSA)	Exhibits direct growth inhibition and enhances methicillin sensitivity.	[7]
Enzyme Inhibition	Human glyoxalase I	Shows inhibitory activity.	[7]
Nitric Oxide (NO) Inhibition	RAW 264.7 macrophages	Inhibits NO production.	[2]

## **Putative Signaling Pathways in Cancer**

While the precise molecular mechanisms of **Isolupalbigenin** are still under investigation, research on structurally similar isoflavones and related compounds suggests potential involvement in key cancer-related signaling pathways. The anti-proliferative and pro-apoptotic effects of isoflavones are often attributed to their ability to modulate pathways that control cell survival, proliferation, and apoptosis.

Potential Signaling Pathways Modulated by Isolupalbigenin:





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Caption: Putative signaling pathways targeted by Isolupalbigenin.

Mechanism of Action Insights:



- PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival.
   Many natural products exert their anti-cancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[10][11]
- STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a
  transcription factor that is often constitutively activated in various cancers, promoting cell
  survival and proliferation. Inhibition of STAT3 phosphorylation and its downstream targets is
  a key mechanism for the anti-cancer activity of several flavonoids.

#### **Conclusion and Future Directions**

**Isolupalbigenin** is a promising natural isoflavone with demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Its molecular structure, characterized by a flavonoid core with two prenyl substitutions, is key to its biological function. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and methodologies for its study.

Future research should focus on:

- Elucidating the precise molecular targets and signaling pathways modulated by Isolupalbigenin.
- Conducting in vivo studies to evaluate its efficacy and safety in animal models.
- Exploring structure-activity relationships to potentially synthesize more potent and selective analogs for drug development.

This foundational knowledge is critical for advancing **Isolupalbigenin** from a promising natural compound to a potential therapeutic agent.

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